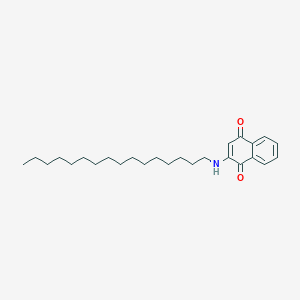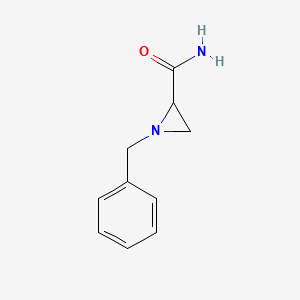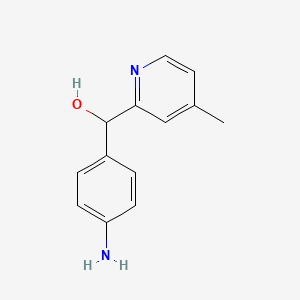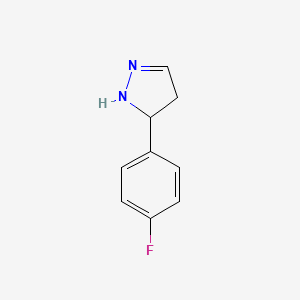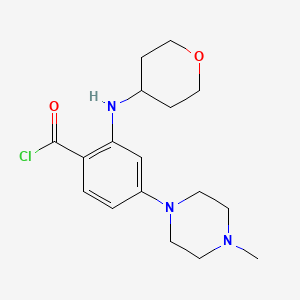
4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride typically involves multiple steps:
Formation of the Benzoyl Chloride Intermediate: This step involves the chlorination of a benzoyl precursor using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the benzoyl chloride intermediate.
Attachment of the Tetrahydropyran Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions with nucleophiles like amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the compound
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted products with new functional groups replacing the benzoyl chloride
Aplicaciones Científicas De Investigación
4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methylpiperazin-1-yl)-2-aminobenzoyl chloride: Lacks the tetrahydropyran moiety.
4-(4-methylpiperazin-1-yl)-2-(methylamino)benzoyl chloride: Contains a methylamino group instead of the tetrahydropyran moiety.
4-(4-methylpiperazin-1-yl)-2-(ethylamino)benzoyl chloride: Contains an ethylamino group instead of the tetrahydropyran moiety.
Uniqueness
The presence of the tetrahydropyran moiety in 4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzoyl chloride distinguishes it from similar compounds. This structural feature may confer unique chemical properties and biological activities, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C17H24ClN3O2 |
|---|---|
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzoyl chloride |
InChI |
InChI=1S/C17H24ClN3O2/c1-20-6-8-21(9-7-20)14-2-3-15(17(18)22)16(12-14)19-13-4-10-23-11-5-13/h2-3,12-13,19H,4-11H2,1H3 |
Clave InChI |
FHWPLJFSEARFHH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)Cl)NC3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)
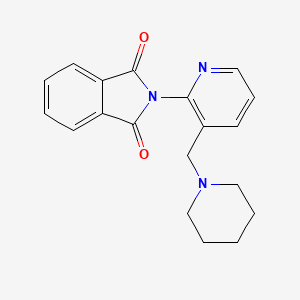
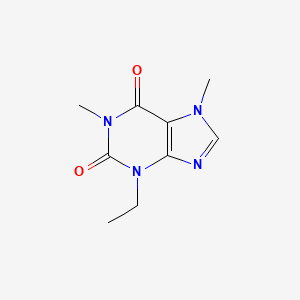
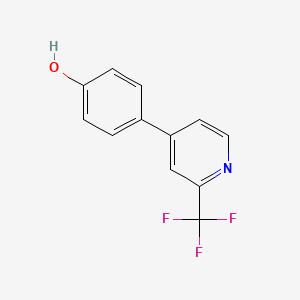

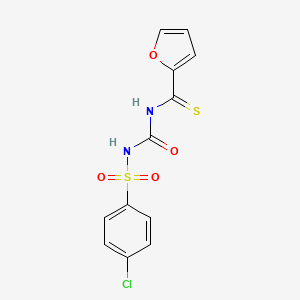
![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, ethyl ester](/img/structure/B13994835.png)
![Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13994837.png)
